molecular formula C8H15N B14439042 5-Methylheptanenitrile CAS No. 79593-83-2

5-Methylheptanenitrile

Cat. No.: B14439042
CAS No.: 79593-83-2
M. Wt: 125.21 g/mol
InChI Key: HPTYTBBFJDRVHG-UHFFFAOYSA-N
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Description

5-Methylheptanenitrile, also known as 5-Methylhexanenitrile, is an organic compound with the molecular formula C7H13N. It is a nitrile, which means it contains a cyano group (-CN) attached to an alkyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylheptanenitrile can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

    From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylheptanenitrile undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride.

    Grignard Reaction: Grignard reagents (organomagnesium compounds).

Major Products Formed

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Mechanism of Action

The mechanism by which 5-Methylheptanenitrile exerts its effects involves its interaction with molecular targets and pathways. The cyano group (-CN) in the compound is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl chain length and the presence of a methyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other nitriles with different chain lengths or substituents .

Properties

CAS No.

79593-83-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5-methylheptanenitrile

InChI

InChI=1S/C8H15N/c1-3-8(2)6-4-5-7-9/h8H,3-6H2,1-2H3

InChI Key

HPTYTBBFJDRVHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC#N

Origin of Product

United States

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